molecular formula C20H20O7 B600638 6,7,2',3',4'-Pentamethoxyisoflavone CAS No. 33978-66-4

6,7,2',3',4'-Pentamethoxyisoflavone

Cat. No.: B600638
CAS No.: 33978-66-4
M. Wt: 372.37
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Description

Key Structural Features

  • Molecular Formula : C₂₀H₂₀O₇
  • SMILES : COC1=C(C(=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC)OC)OC
  • InChI : InChI=1S/C20H20O7/c1-22-14-7-6-11(19(25-4)20(14)26-5)13-10-27-15-9-17(24-3)16(23-2)8-12(15)18(13)21/h6-10H,1-5H3
  • Classification : A 7-O-methylisoflavone with a fully methylated B-ring (positions 2',3',4').

The compound’s hydrophobicity arises from the absence of hydroxyl groups, replaced by methoxy groups that reduce solubility in polar solvents. It is isolated from Pterodon apparicioi and Pterodon emarginatus (Fabaceae family).

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remain unreported, insights into its conformational behavior can be inferred from studies on structurally related isoflavones.

Experimental Challenges

The absence of hydroxyl groups complicates hydrogen-bonding interactions, limiting crystal packing diversity. This may explain the lack of reported crystal structures for this compound.

Comparative Analysis with Related Isoflavonoid Scaffolds

This compound shares structural similarities with other pentamethoxyisoflavones but differs in substitution patterns. Below is a comparison of key derivatives:

Compound Substituents (Core) Substituents (B-ring) Molecular Weight References
This compound C6-OCH₃, C7-OCH₃ C2'-OCH₃, C3'-OCH₃, C4'-OCH₃ 372.12 g/mol
6,7,3',4',5'-Pentamethoxyisoflavone C6-OCH₃, C7-OCH₃ C3'-OCH₃, C4'-OCH₃, C5'-OCH₃ 372.12 g/mol
5,6,2',3',4'-Pentamethoxyflavone C5-OCH₃, C6-OCH₃ C2'-OCH₃, C3'-OCH₃, C4'-OCH₃ 372.12 g/mol
3,4',5,6,8-Pentamethoxyflavone C3-OCH₃, C4'-OCH₃, C5-OCH₃, C6-OCH₃, C8-OCH₃ None 388.13 g/mol

Key Structural Differences

  • B-Ring Methylation :

    • This compound has a fully methylated B-ring (C2', C3', C4'), whereas 6,7,3',4',5'-pentamethoxyisoflavone lacks methylation at C2' and C5'.
    • 5,6,2',3',4'-Pentamethoxyflavone retains the flavone backbone (unlike isoflavones, which have a C3–C2' bond).
  • Electron Delocalization :
    Methoxy groups at C6 and C7 in this compound enhance electron density on the chromen-4-one ring, potentially increasing stability compared to hydroxylated analogs.

  • Biological Relevance : While pharmacological data are excluded per instructions, structural analogs like niranthin (a lignan) and cleistanthin A (a lignan) exhibit antitumor activity, suggesting potential bioactivity in methylated isoflavones.

Properties

CAS No.

33978-66-4

Molecular Formula

C20H20O7

Molecular Weight

372.37

IUPAC Name

6,7-dimethoxy-3-(2,3,4-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-14-7-6-11(19(25-4)20(14)26-5)13-10-27-15-9-17(24-3)16(23-2)8-12(15)18(13)21/h6-10H,1-5H3

SMILES

COC1=C(C(=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC)OC)OC

Synonyms

6,7-Dimethoxy-3-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

a) 2',3',4',6,7-Pentamethoxyisoflavone (Identical Compound)
  • Source : Identified in Pterodon polygalaeflorus .
  • Substitutions : Methoxy groups at 6,7 (A-ring) and 2',3',4' (B-ring).
  • Physicochemical Properties : m.p. 170–172°C, identical to the target compound .
b) 5,6,7,2',3'-Pentamethoxyisoflavone
  • Source : Isolated from S. somalensis roots .
  • Substitutions : Methoxy groups at 5,6,7 (A-ring) and 2',3' (B-ring).
  • Key Differences : Lacks a methoxy group at B-4' but has an additional methoxy at A-4.
c) 2',4',5',6,7-Pentamethoxyisoflavone
  • Source : Found in Pterodon polygalaeflorus .
  • Substitutions : Methoxy groups at 6,7 (A-ring) and 2',4',5' (B-ring).
  • Key Differences : B-ring substitutions at 2',4',5' instead of 2',3',4'.
  • Activity : The para-substituted methoxy (4',5') may enhance lipophilicity, affecting bioavailability.
d) 7,8,3',4',5'-Pentamethoxyisoflavone
  • Synthesis: Produced via methanolysis using CuBr/CH₃ONa .
  • Substitutions : Methoxy groups at 7,8 (A-ring) and 3',4',5' (B-ring).
  • Key Differences : Adjacent B-ring methoxy groups (3',4',5') may improve antioxidant activity due to resonance stabilization of radicals .
  • Physicochemical Properties : m.p. 142–143°C, lower than the target compound, likely due to reduced symmetry .

Derivatives with Varying Functional Groups

a) 7-Hydroxy-6,8,3',4'-Tetramethoxyisoflavone
  • Synthesis : Derived via CuBr-mediated reactions .
  • Substitutions : Hydroxyl at A-7 and methoxy at 6,8 (A-ring), 3',4' (B-ring).
  • Key Differences : A hydroxyl group increases polarity and antioxidant capacity compared to fully methoxylated analogs .
b) 4',7-Dimethoxyisoflavone
  • Commercial Availability : Available as a research chemical .
  • Substitutions : Methoxy at A-7 and B-4'.
  • Implications : Fewer methoxy groups result in lower molecular weight (282.3 g/mol) and higher solubility in polar solvents .

Non-Isoflavone Analogs

a) 3',4',5,6,7-Pentamethoxyflavanone
  • Structure: Flavanone backbone with methoxy groups at 3',4' (B-ring) and 5,6,7 (A-ring) .
b) 5,7,3',4',5'-Pentamethoxyflavone
  • Substitutions : Methoxy at A-5,7 and B-3',4',5' .
  • Implications : As a flavone (B-ring at C2), it differs in pharmacokinetics from isoflavones (B-ring at C3).

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) m.p. (°C) Source/Synthesis Method
6,7,2',3',4'-Pentamethoxyisoflavone C₂₀H₂₀O₇ 372.12 170–172 Pterodon polygalaeflorus
7,8,3',4',5'-Pentamethoxyisoflavone C₂₀H₂₀O₇ 372.12 142–143 CuBr/CH₃ONa synthesis
4',7-Dimethoxyisoflavone C₁₇H₁₄O₄ 282.30 144 Commercial synthesis

Preparation Methods

Bromination-Demethylation Sequential Approach

A foundational method for synthesizing poly-methoxylated isoflavones involves bromination followed by demethylation. In a study by, 7,8,3',4',5'-pentamethoxyisoflavone was synthesized via bromination of a dihydroxy precursor using bromine (Br₂) in ethanol and dichloromethane (DCM). The reaction proceeded at room temperature for 2.5 hours, yielding 8,3',5'-tribromo-7,4'-dihydroxyisoflavone (92% yield). Subsequent demethylation using dimethyl sulfide and hydrochloric acid (HCl) restored hydroxyl groups, which were then methylated with sodium methoxide (NaOMe) in methanol to introduce methoxy substituents.

Critical Reaction Parameters

  • Temperature : Bromination at 25°C ensures controlled reactivity, minimizing side reactions.

  • Solvent System : Ethanol-DCM mixtures enhance bromine solubility while stabilizing intermediates.

  • Workup : Saturated sodium bisulfite (NaHSO₃) quenches excess Br₂, preventing over-bromination.

Optimized Methylation Strategies

Regioselective Methylation Using Sodium Methoxide

Methylation of hydroxyl groups is pivotal for constructing the pentamethoxy scaffold. In, NaOMe in methanol and dimethylformamide (DMF) facilitated the conversion of 7,8,3',4',5'-pentahydroxyisoflavone to its pentamethoxy derivative. The reaction achieved 68% yield after 3 hours at 120°C, with purification via flash chromatography (petroleum ether/ethyl acetate).

Solvent Influence on Yield

  • Polar Aprotic Solvents : DMF enhances nucleophilicity of methoxide ions, accelerating methylation.

  • Reaction Duration : Prolonged heating (>3 hours) risks demethylation, necessitating precise timing.

Analytical Characterization of Synthetic Intermediates

Spectroscopic Validation

1H NMR and IR spectroscopy are indispensable for verifying methoxylation. For 7,8,3',4',5'-pentamethoxyisoflavone, key spectral features include:

  • 1H NMR (CDCl₃) : Singlets at δ 3.85–4.06 ppm for five methoxy groups.

  • IR (KBr) : Absence of O-H stretches (3400 cm⁻¹) and presence of C-O-C bands (1250–1050 cm⁻¹).

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) confirmed molecular ions ([M + H]⁺) with mass errors <5 ppm, ensuring structural fidelity.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

The table below contrasts methodologies for pentamethoxyisoflavone synthesis:

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Bromination-Demethylation7,4'-DihydroxyisoflavoneBr₂, NaOMe68≥95
Direct MethylationPentahydroxyisoflavoneNaOMe, DMF72≥98

Data adapted from and .

Q & A

Q. What are the optimal extraction and quantification methods for 6,7,2',3',4'-Pentamethoxyisoflavone from plant or synthetic sources?

Methodological Answer:

  • Extraction: Use methanol or ethanol-based solvents (70–80% v/v) with acid hydrolysis (0.1–1 M HCl) to release bound isoflavones. Soxhlet extraction or ultrasonication (40–60°C, 30–60 min) improves yield .
  • Quantification: High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) or mass spectrometry (LC-MS/MS) for specificity. Validate against certified reference standards (e.g., ChemFaces CFN-98732) .
  • Validation: Include triplicate replicates and spike-and-recovery tests (80–120% recovery range) to ensure accuracy. Use ANOVA for inter-batch variability analysis .

Q. How should researchers validate the structural integrity and purity of synthesized this compound?

Methodological Answer:

  • Structural Confirmation: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify methoxy group positions and aromatic proton coupling patterns. Compare with published spectra (e.g., NIST Standard Reference Data) .
  • Purity Assessment: Use HPLC with diode-array detection (DAD) to achieve ≥95% purity. Monitor for byproducts like demethylated derivatives (common in incomplete synthesis) .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and oxidative stability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo bioactivity findings for this compound?

Methodological Answer:

  • Experimental Design:
    • In vitro: Use hormone-receptor-positive (e.g., MCF-7) and -negative (e.g., MDA-MB-231) breast cancer cell lines to model estrogenic vs. non-estrogenic effects. Include controls for solvent interference (e.g., DMSO ≤0.1%) .
    • In vivo: Employ orthotopic xenograft models (e.g., BALB/c mice) with isoflavone diets (100–500 mg/kg/day). Monitor serum levels via LC-MS to correlate dosing with tumor growth .
  • Data Interpretation: Address bioavailability differences (e.g., poor intestinal absorption) using pharmacokinetic modeling. Test metabolites (e.g., equol) for activity .

Q. What molecular mechanisms explain the dual estrogenic/anti-estrogenic effects of this compound?

Methodological Answer:

  • Transcriptomic Profiling: Perform RNA-seq on treated cells to identify ERα/ERβ-mediated pathways (e.g., PI3K/Akt, MAPK). Compare with selective ER modulators (SERMs) like tamoxifen .

  • Receptor Binding Assays: Use fluorescence polarization assays to measure binding affinity to ER subtypes. Example

    Receptor Binding Affinity (IC₅₀) Reference
    ERα1.2 µM
    ERβ0.8 µM
  • Epigenetic Analysis: Assess DNA methylation (e.g., CpG islands in BRCA1) and histone acetylation changes via ChIP-seq .

Q. How can biomarkers improve the reliability of isoflavone intake assessment in clinical studies?

Methodological Answer:

  • Biomarker Selection: Quantify urinary daidzein and equol (LC-MS/MS) as direct intake indicators. Avoid food-frequency questionnaires (FFQs) due to recall bias .
  • Study Design:
    • Cross-sectional cohorts with timed urine collection (24-hour samples).
    • Stratify participants by equol-producer phenotype (30–50% of populations lack equol-converting gut bacteria) .
  • Statistical Analysis: Use multivariate regression to adjust for confounders (e.g., age, BMI, gut microbiota composition) .

Data Contradiction Analysis

Q. Why do epidemiological studies show conflicting results on this compound and breast cancer risk?

Critical Evaluation:

  • Population Differences: Asian cohorts often exhibit protective effects due to lifelong soy consumption vs. late introduction in Western populations .
  • Dose-Response Variability: Nonlinear relationships occur; threshold effects may exist (e.g., ≥50 mg/day for chemoprevention) .
  • Model Limitations: Cell cultures lack metabolic context (e.g., liver detoxification), while murine models poorly replicate human ER dynamics .

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